4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that features a piperazine ring substituted with an aminophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-aminophenyl sulfonamide with N,N-dimethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonic acids and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-aminophenyl sulfonamide: Shares the sulfonamide group but lacks the piperazine ring.
N,N-dimethylpiperazine: Contains the piperazine ring but lacks the aminophenyl and sulfonamide groups.
4-aminophenyl disulfide: Contains the aminophenyl group but differs in the presence of a disulfide linkage.
Uniqueness
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H20N4O2S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
4-(4-aminophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10,13H2,1-2H3 |
InChI Key |
LKEIGVIPZFBGFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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